

Technical Support Center: Luvesilocin Synthesis and Purification

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Compound of Interest

Compound Name:	Luvesilocin
Cat. No.:	B15615833

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Introduction

Luvesilocin (4-glutaryloxy-N,N-diisopropyltryptamine) is a synthetic prodrug of the psychedelic compound 4-HO-DiPT.^{[1][2]} As a synthetic molecule, **Luvesilocin** is produced through chemical synthesis rather than extracted from natural sources. This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis and purification of **Luvesilocin**.

Frequently Asked Questions (FAQs)

Q1: What is **Luvesilocin** and why is it synthesized?

A1: **Luvesilocin**, also known as RE104 or FT-104, is a tryptamine and 4-hydroxytryptamine-based psychedelic drug.^{[1][2]} It is a prodrug that the body metabolizes into 4-HO-DiPT, which then acts as a non-selective serotonin receptor agonist, particularly at the 5-HT2A receptor.^{[1][2]} This activation is believed to be responsible for the hallucinogenic effects of serotonergic psychedelics.^{[1][2]} **Luvesilocin** is under development for the treatment of psychiatric disorders such as postpartum and treatment-resistant depression.^[1]

Q2: What are the common starting materials for **Luvesilocin** synthesis?

A2: The synthesis of **Luvesilocin** involves the reaction of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) with glutaric anhydride.^[3] 4-HO-DiPT itself can be synthesized through various established methods for tryptamine synthesis.

Q3: What are the key stability considerations for **Luvesilocin**?

A3: Like its active metabolite 4-HO-DiPT and the related compound psilocin, **Luvesilocin** may be susceptible to degradation, particularly in solution. The phenolic hydroxyl group in the active metabolite is prone to oxidation, which can lead to the formation of colored degradation products.^[4] It is advisable to handle and store **Luvesilocin** under inert atmosphere and protected from light, especially for long-term storage.

Troubleshooting Guide

This section addresses common challenges that may be encountered during the synthesis and purification of **Luvesilocin**.

Problem	Potential Cause	Troubleshooting Steps
Low reaction yield during synthesis	Incomplete reaction of 4-HO-DiPT with glutaric anhydride.	<ul style="list-style-type: none">- Ensure the purity of starting materials.- Optimize reaction conditions such as temperature, reaction time, and solvent. Pyridine is a commonly used solvent for this type of reaction.^[3]- Use a slight excess of glutaric anhydride to drive the reaction to completion.^[3]
Degradation of starting material or product.		<ul style="list-style-type: none">- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Control the reaction temperature to avoid thermal degradation.
Presence of impurities in the final product	Unreacted starting materials (4-HO-DiPT, glutaric anhydride).	<ul style="list-style-type: none">- Optimize the stoichiometry of the reactants.- Employ purification techniques such as recrystallization or column chromatography.
Formation of side products.		<ul style="list-style-type: none">- Analyze the reaction mixture by techniques like TLC or LC-MS to identify side products and adjust reaction conditions to minimize their formation.
Residual solvent.		<ul style="list-style-type: none">- After filtration, thoroughly dry the product under vacuum.^[3]- Trituration with a suitable solvent can help remove residual solvents like pyridine.

Difficulty in product isolation and purification	Product is an oil or does not crystallize easily.	- Try different solvent systems for recrystallization. - Convert the product to a salt (e.g., hydrochloride salt) to facilitate crystallization and handling.[3]
Formation of an emulsion during workup (liquid-liquid extraction).	<ul style="list-style-type: none">- To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel.[5] - To break an existing emulsion, try adding a small amount of brine or a different organic solvent.[5][6] - Centrifugation can also be effective in separating the layers.[5]	
Inconsistent analytical results (e.g., NMR, LC-MS)	Sample degradation.	<ul style="list-style-type: none">- Prepare samples for analysis immediately before running the experiment. - Use deuterated solvents that are free of acidic or basic impurities.
Presence of polymorphic forms.	<ul style="list-style-type: none">- Analyze the solid-state properties of the purified material using techniques like XRPD or DSC.	

Experimental Protocols

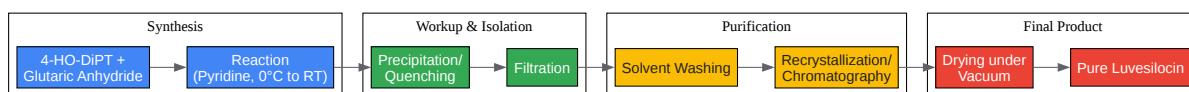
General Synthesis of Luvesilocin (based on related compounds)

A general procedure for the synthesis of **Luvesilocin** involves the esterification of 4-HO-DiPT. A described synthesis of a similar compound, RE109 (the glutarate ester of psilocin), provides a relevant protocol.[3]

- Reaction Setup: Dissolve 4-HO-DiPT in a suitable solvent, such as pyridine, under an inert atmosphere and cool the mixture in an ice bath.[3]
- Addition of Acylating Agent: Add glutaric anhydride to the cooled solution.[3]
- Reaction: Allow the reaction to proceed while warming to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, the product may precipitate from the reaction mixture. The suspension can be chilled and filtered.[3]
- Purification: The crude product can be purified by washing with appropriate solvents to remove unreacted starting materials and byproducts.[3] Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography. To improve handling and stability, the final product can be converted to a salt, for example, by treating with hydrochloric acid in ether.[3]

Visualizations

Luvesilocin Synthesis and Purification Workflow

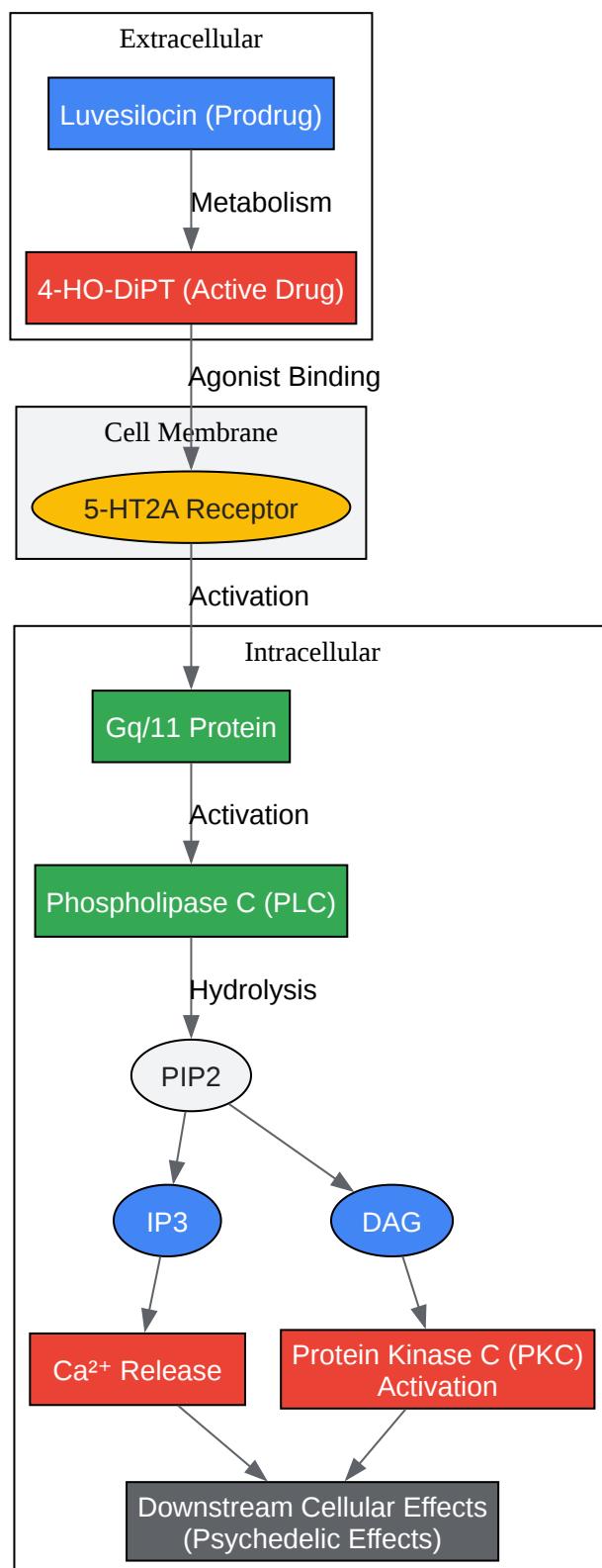


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Caption: A generalized workflow for the synthesis and purification of **Luvesilocin**.

Luvesilocin Mechanism of Action Signaling Pathway

Luvesilocin is a prodrug that is metabolized to 4-HO-DiPT. 4-HO-DiPT primarily acts as an agonist at the serotonin 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).



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Caption: The signaling pathway of **Luvesilocin**'s active metabolite, 4-HO-DiPT.

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